Uridine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-3'-(5-methyl-1H-1,2,3-triazol-1-yl)-
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Overview
Description
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- is a synthetic nucleotide analog It is structurally similar to uridine triphosphate but contains modifications that make it unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- typically involves multiple steps. The process begins with the preparation of the uridine derivative, followed by the introduction of the triazole moiety. The final step involves the phosphorylation to obtain the triphosphate form. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as chromatography and crystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the triazole ring or the uridine moiety.
Reduction: Reduction reactions may target the triazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleotide metabolism and its potential as a biochemical probe.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic assays and as a reagent in biochemical research.
Mechanism of Action
The mechanism of action of Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- involves its incorporation into nucleic acids, where it can interfere with normal nucleotide metabolism. The triazole moiety may interact with specific enzymes or receptors, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uridine 5’-(tetrahydrogen triphosphate), 5-chloro-2’,3’-dideoxy-3’-fluoro-: Contains a chloro and fluoro substitution.
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’,5-difluoro-: Contains difluoro substitutions.
Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, trisodium salt: Lacks the 2’ hydroxyl group.
Uniqueness
The uniqueness of Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- lies in its triazole modification, which imparts distinct chemical and biological properties. This modification can enhance its stability and specificity in biochemical applications .
Properties
CAS No. |
131673-56-8 |
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Molecular Formula |
C12H18N5O13P3 |
Molecular Weight |
533.22 g/mol |
IUPAC Name |
[[(2S,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-(5-methyltriazol-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H18N5O13P3/c1-7-5-13-15-17(7)8-4-11(16-3-2-10(18)14-12(16)19)28-9(8)6-27-32(23,24)30-33(25,26)29-31(20,21)22/h2-3,5,8-9,11H,4,6H2,1H3,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22)/t8-,9+,11+/m0/s1 |
InChI Key |
PVENOZHQLMRFNS-IQJOONFLSA-N |
Isomeric SMILES |
CC1=CN=NN1[C@H]2C[C@@H](O[C@@H]2COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N3C=CC(=O)NC3=O |
Canonical SMILES |
CC1=CN=NN1C2CC(OC2COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N3C=CC(=O)NC3=O |
Origin of Product |
United States |
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